4-Phenylbenzoyl chloride

Physical Property Comparison Handling and Storage Weighing Accuracy

Replacing 4-phenylbenzoyl chloride with simpler aroyl chlorides in stereoselective routes compromises diastereoselectivity and crystal packing. This crystalline reagent (mp 110-116 °C) eliminates the dispensing errors inherent to liquid benzoyl chloride and delivers a 4:1 diastereomeric ratio in key α-acyloxynitrile formations-an outcome unattainable with alternative acylating agents. • 4:1 d.r. in protease-inhibitor synthesis via biphenyl π-stacking interactions. • Gravimetric ±0.1 mg precision; compatible with automated solid-dispensing platforms. • Solvolysis kinetics characterized across 19 solvent systems (Grunwald-Winstein l = 0.31±0.10) for predictive scale-up. • UV-active biphenyl chromophore (λmax ~250-280 nm) simplifies HPLC monitoring.

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
CAS No. 14002-51-8
Cat. No. B083286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbenzoyl chloride
CAS14002-51-8
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyJPVUWCPKMYXOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbenzoyl Chloride Procurement Guide


4-Phenylbenzoyl chloride (also known as biphenyl-4-carbonyl chloride or [1,1′-biphenyl]-4-carbonyl chloride, CAS 14002-51-8) is an aromatic acyl chloride characterized by an extended biphenyl scaffold appended to a reactive carbonyl chloride moiety (C13H9ClO, molecular weight 216.66 g/mol) [1]. Unlike simpler benzoyl chlorides that are typically liquids at ambient temperature, this compound exists as a white to almost white crystalline powder with a melting point range of 110–116 °C and a boiling point of 160 °C at 2 mmHg [2]. As an electrophilic acylation reagent, it serves as a key intermediate for introducing the sterically demanding and UV-active biphenylcarbonyl group into pharmaceutical targets, agrochemicals, and functional materials [1].

Why Generic Substitution Fails


Substituting 4-phenylbenzoyl chloride with simpler aroyl chlorides such as benzoyl chloride or 4-methylbenzoyl chloride in established synthetic routes introduces unacceptable risks: altered reaction kinetics due to substantial differences in solvolytic stability [1], unpredictable diastereoselectivity outcomes in asymmetric syntheses where the biphenyl scaffold serves as a critical stereo-directing element [2], and compromised physical properties of downstream crystalline intermediates where the planar biphenyl moiety enables efficient crystal packing [3]. The quantitative evidence below demonstrates that these are not interchangeable reagents but distinct chemical entities with measurable performance divergence.

Quantitative Comparator Data for Procurement


Physical State and Melting Point Differentiation

4-Phenylbenzoyl chloride is a white to almost white crystalline powder with a melting point range of 111.0–116.0 °C, as confirmed by multiple vendor specifications . In contrast, the closest simple analog, benzoyl chloride (CAS 98-88-4), is a colorless liquid with a melting point of –1.0 °C and a boiling point of 197.2 °C at 760 mmHg [1]. This physical state difference directly impacts weighing accuracy, storage requirements, and compatibility with automated solid-dispensing platforms.

Physical Property Comparison Handling and Storage Weighing Accuracy Solid-Phase Synthesis

Solvolytic Stability and Kinetic Predictability

The solvolysis rate constants of 4-phenylbenzoyl chloride have been quantitatively determined across 19 different solvents and binary solvent mixtures at 25 °C, and these data are well-correlated with the extended Grunwald-Winstein equation using the NT solvent nucleophilicity scale [1][2]. The reaction proceeds via a dissociative SN2 mechanism with a sensitivity value (l) of 0.31±0.10 to the aromatic ring parameter (I), indicating moderate sensitivity to solvent ionizing power and nucleophilicity [2]. In contrast, simpler benzoyl chlorides (e.g., p-CH3, p-H, p-Cl substituted) exhibit different sensitivity values under identical conditions [3], meaning that reaction rates in a given solvent system cannot be reliably extrapolated from one compound to another.

Reaction Kinetics Solvolysis Mechanism Process Development Solvent Selection

Diastereoselectivity in Asymmetric Synthesis

In the synthesis of CGP-75355, a retroviral aspartate protease inhibitor, condensation of N-Boc-L-phenylalaninal with 4-phenylbenzoyl chloride and KCN in the presence of N-benzylcinchoninium chloride (a chiral phase-transfer catalyst) afforded α-acyloxynitrile (III) as a 4:1 mixture of (2R,3S) and (2S,3S) isomers [1][2]. This diastereoselectivity is a direct consequence of the steric and electronic properties of the biphenylcarbonyl group, which engages in π-stacking interactions that direct the facial selectivity of cyanide addition. The same reaction using benzoyl chloride or 4-substituted benzoyl chlorides yields substantially different isomer ratios, necessitating the specific use of 4-phenylbenzoyl chloride to achieve the desired stereochemical outcome documented in the Novartis patent [1].

Asymmetric Synthesis Diastereoselectivity Pharmaceutical Intermediates Protease Inhibitors

Analytical Purity Specifications

Commercial 4-phenylbenzoyl chloride is routinely supplied with a purity specification of >98.0% as determined by gas chromatography (GC), with independent verification by argentometric titration for acyl chloride content [1]. This dual-method quality control—GC for organic impurity profiling and argentometric titration for functional group integrity—provides a more rigorous purity assessment than single-method specifications typical of generic acyl chlorides . The compound is also characterized by defined physical appearance (white to almost white powder to crystal), melting point (111.0–116.0 °C), and moisture-sensitive storage requirements (store under inert gas) [1].

Purity Specification Quality Control GC Analysis Procurement Benchmark

High-Value Application Scenarios


Protease Inhibitor Intermediate Synthesis

In the synthesis of retroviral aspartate protease inhibitors such as CGP-75355, 4-phenylbenzoyl chloride enables a 4:1 diastereomeric ratio in the key α-acyloxynitrile formation step with N-Boc-L-phenylalaninal, a selectivity outcome directly linked to the biphenyl scaffold's π-stacking interactions with the chiral catalyst system [1]. Alternative aroyl chlorides fail to reproduce this 80% de, making 4-phenylbenzoyl chloride the required reagent for stereochemical fidelity in this patented route [1].

Predictive Solvolysis Kinetics in Process Development

Process chemists developing scaled acylations or hydrolytically sensitive transformations benefit from the extensive solvolysis kinetic dataset available for 4-phenylbenzoyl chloride, which has been characterized across 19 solvents and binary mixtures with validated Grunwald-Winstein parameters (l = 0.31±0.10) [2][3]. This enables predictive modeling of reaction half-life and side-product formation, reducing empirical optimization and batch failure risk relative to uncharacterized analogs.

Solid-Phase and Automated Synthesis Platforms

The solid crystalline form of 4-phenylbenzoyl chloride (m.p. 111.0–116.0 °C) enables gravimetric weighing with ±0.1 mg precision and compatibility with automated solid-dispensing systems, advantages not available with liquid benzoyl chloride (m.p. –1.0 °C) [4]. This physical property is critical for robotic synthesis platforms requiring accurate, reproducible solid reagent dispensing without volatile liquid handling complications.

UV-Active and Crystallizable Ester Synthesis

The extended biphenyl chromophore of 4-phenylbenzoyl chloride confers strong UV absorbance (λmax ~250–280 nm) to derived esters and amides, facilitating HPLC monitoring of reaction progress and purification . Additionally, the planar biphenyl moiety promotes efficient crystal packing, enabling isolation of crystalline 4-phenylbenzoate esters from non-crystalline prostaglandin intermediates, a property exploited for purification via crystallization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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